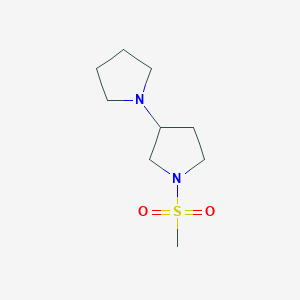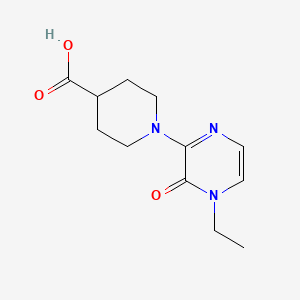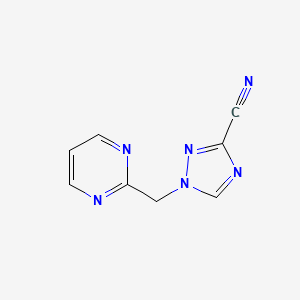![molecular formula C9H9N5S B7568648 1-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568648.png)
1-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as METI and is used in various studies to understand its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of METI involves the inhibition of protein synthesis in cancer cells. This compound targets the ribosomal RNA and prevents the formation of ribosomes, which are essential for protein synthesis. As a result, the growth and proliferation of cancer cells are inhibited.
Biochemical and Physiological Effects
METI has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, METI has been shown to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
METI has several advantages for use in lab experiments. It is a potent inhibitor of protein synthesis in cancer cells and has been shown to have low toxicity. However, one of the limitations of METI is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research involving METI. One potential area of research is in the development of new drugs for the treatment of cancer. Additionally, METI has been shown to have potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of METI and its potential applications in various fields.
In conclusion, 1-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has potential applications in various fields, including the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of METI and its potential applications in various fields.
合成方法
METI can be synthesized through a multistep process involving several chemical reactions. The starting materials for this synthesis include 4-methyl-1,3-thiazole-5-carboxylic acid, ethyl acetoacetate, and hydrazine hydrate. The final step involves the reaction of the intermediate product with cyanogen chloride to produce the desired product.
科学研究应用
METI has been extensively used in scientific research due to its potential applications in various fields. One of the primary areas of research involving METI is in the development of new drugs. Studies have shown that METI has the potential to inhibit the growth of cancer cells and can be used in the treatment of various types of cancer.
属性
IUPAC Name |
1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5S/c1-7-8(15-6-12-7)2-3-14-5-11-9(4-10)13-14/h5-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNJKTCIAAHBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCN2C=NC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-[(4-Methylpyrimidin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7568582.png)

![dimethyl 5-[[2-[(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7568592.png)
![N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568608.png)
![2-[1-(2-Cyanopyridin-4-yl)piperidin-4-yl]acetamide](/img/structure/B7568615.png)

![[2-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568628.png)


![3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one](/img/structure/B7568638.png)
![1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one](/img/structure/B7568646.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568651.png)
![2-[(4-Cyclopropyl-3-oxopyrazin-2-yl)amino]acetic acid](/img/structure/B7568665.png)